Lipophilicity Comparison vs. Phenyl Analog
The target compound exhibits a calculated logP (XLogP3-AA) of 7.2, compared to 3.8 for the unsubstituted phenyl analog methyl 4-(phenylsulfanyl)benzoate, representing a 3.4 log-unit increase in lipophilicity [1][2]. This difference corresponds to an approximately 2500-fold higher predicted n-octanol/water partition coefficient for the target compound, a magnitude of lipophilicity shift that is well-established to profoundly affect membrane partitioning behavior and in vivo distribution.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 7.2 |
| Comparator Or Baseline | Methyl 4-(phenylsulfanyl)benzoate (CAS 40730-41-4): XLogP3-AA = 3.8 |
| Quantified Difference | Δ = +3.4 log units (~2500-fold higher partition coefficient) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 3.4 log-unit lipophilicity difference is pharmacokinetically critical; the target compound is predicted to partition into lipid membranes and hydrophobic binding pockets far more extensively than its unsubstituted phenyl analog, making it unsuitable for substitution in any assay where membrane penetration or hydrophobic target engagement is relevant.
- [1] PubChem Compound Summary for CID 71378337, Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/71378337 View Source
- [2] PubChem Compound Summary for CID 24900538, 4-Phenylsulfanyl-benzoic acid methyl ester. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/24900538 View Source
